Thiocarbamizine
Description
Thiocarbamizine (chemical formula: C₂₁H₁₇AsN₂O₅S₂; molecular weight: 516.44 g/mol) is a sulfur- and arsenic-containing organic compound characterized as a white crystalline powder . Structurally, it contains a phenylurea backbone substituted with arsenic and benzoic acid moieties, as indicated by its synonyms: p-(Bis(o-carboxyphenylmercapto)-arsino)-phenylurea .
Properties
CAS No. |
91-71-4 |
|---|---|
Molecular Formula |
C21H17AsN2O5S2 |
Molecular Weight |
516.4 g/mol |
IUPAC Name |
2-[[4-(carbamoylamino)phenyl]-(2-carboxyphenyl)sulfanylarsanyl]sulfanylbenzoic acid |
InChI |
InChI=1S/C21H17AsN2O5S2/c23-21(29)24-14-11-9-13(10-12-14)22(30-17-7-3-1-5-15(17)19(25)26)31-18-8-4-2-6-16(18)20(27)28/h1-12H,(H,25,26)(H,27,28)(H3,23,24,29) |
InChI Key |
HVHVTGIAAGQNOB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)O)S[As](C2=CC=C(C=C2)NC(=O)N)SC3=CC=CC=C3C(=O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)S[As](C2=CC=C(C=C2)NC(=O)N)SC3=CC=CC=C3C(=O)O |
Other CAS No. |
91-71-4 |
Origin of Product |
United States |
Comparison with Similar Compounds
This compound
Thiosemicarbazones
- Core Structure : Derived from the condensation of thiosemicarbazides with aldehydes/ketones, forming a tridentate =N–HN–C=S system .
- Synthesis : Typically synthesized in a single step under mild acidic conditions (e.g., acetic acid) . For example, 5-methyl-2-furaldehyde thiosemicarbazone is synthesized by reacting thiosemicarbazide with 5-methyl-2-furaldehyde, followed by metal complexation .
Key Distinction : this compound’s arsenic incorporation differentiates it from conventional thiosemicarbazones, which are nitrogen/sulfur-based and lack heavy metals.
This compound
- Activity: Limited data on biological efficacy. Its arsenic content may confer antiparasitic or cytotoxic properties, but safety concerns (e.g., SOₓ emissions) likely restrict therapeutic use .
Thiosemicarbazones
- Anticancer : The tridentate =N–HN–C=S system chelates metal ions (e.g., Cu²⁺, Ni²⁺), enhancing bioavailability and enabling ribonucleotide reductase inhibition, a key mechanism in anticancer activity .
- Antimicrobial: Derivatives like 2-aminobenzamide thiosemicarbazones show potent activity against Mycobacterium bovis .
- Antiviral : Some derivatives inhibit viral proteases or replication machinery .
Key Distinction : While thiosemicarbazones are pharmacologically versatile, this compound’s arsenic-linked toxicity limits its biomedical applicability.
Coordination Chemistry
This compound
- Metal Binding: Arsenic’s lower electronegativity compared to nitrogen/sulfur may alter metal-binding preferences. No studies on its coordination complexes are reported.
Thiosemicarbazones
- For example, copper(II) complexes of salicylaldehyde thiosemicarbazone exhibit enhanced anticancer efficacy compared to ligands alone .
Key Distinction : Thiosemicarbazones’ well-established metal-binding versatility contrasts with this compound’s unexplored coordination behavior.
This compound
Thiosemicarbazones
- Safety: Generally low toxicity; some derivatives (e.g., 4′-formylacetanilide thiosemicarbazone) are classified as non-hazardous under GHS guidelines .
- Industrial Use : Employed in pharmaceuticals, sensors, and materials science due to their synthetic ease and tunable properties .
Key Distinction : Thiosemicarbazones’ favorable safety profiles and adaptability make them industrially preferable to this compound.
Data Tables
Table 1: Structural and Physicochemical Comparison
| Property | This compound | Thiosemicarbazones (e.g., 5-methyl-2-furaldehyde derivative) |
|---|---|---|
| Molecular Formula | C₂₁H₁₇AsN₂O₅S₂ | C₇H₉N₃OS |
| Molecular Weight | 516.44 g/mol | 183.23 g/mol |
| Core Functional Groups | Arsenic, benzoic acid, urea | =N–HN–C=S, aldehyde/ketone |
| Solubility | Slight in H₂O, alcohol, alkali | Variable; often soluble in DMSO, methanol |
| Toxicity | Eye irritant, emits SOₓ | Generally low; dependent on substituents |
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